2-Phenyl-1,4-dioxaspiro[4.5]decane
Description
Significance of Spiroketal Architectures as Privileged Scaffolds in Contemporary Organic Synthesis
Spiroketals are bicyclic systems where two rings are joined by a single common atom, which is the spiro carbon of the ketal functional group. wikipedia.org This structural motif is found in a vast array of natural products, many of which exhibit important biological activities. mskcc.orgnih.gov Consequently, spiroketals are recognized as "privileged scaffolds" in medicinal chemistry and drug discovery. nih.govmdpi.com The term "privileged structure" refers to molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for the development of new therapeutic agents. mdpi.comnih.gov
The rigid and well-defined three-dimensional geometry of spiroketals allows them to present substituents in precise spatial orientations, which is crucial for molecular recognition and binding to biological macromolecules. mskcc.org This inherent structural pre-organization makes them attractive targets for diversity-oriented synthesis, where the goal is to create libraries of structurally diverse molecules for high-throughput screening. mskcc.org Furthermore, the non-planar nature of the spiroketal moiety has garnered interest in structure-based drug design. wikipedia.org
The synthesis of spiroketals has been a long-standing topic in organic chemistry, with efforts focused on controlling the stereochemistry at the spirocyclic center. nih.govrsc.org The anomeric effect plays a critical role in determining the conformational stability of spiroketals. rsc.org
The 1,4-Dioxaspiro[4.5]decane Core: A Fundamental Heterocyclic System in Chemical Research
The 1,4-dioxaspiro[4.5]decane core is a specific type of spiroketal where a 1,3-dioxolane (B20135) ring is spiro-fused to a cyclohexane (B81311) ring. nist.gov This system is also commonly known as cyclohexanone (B45756) ethylene (B1197577) ketal. nist.gov It serves as a fundamental building block in organic synthesis, primarily as a protecting group for the carbonyl functionality of cyclohexanone.
The table below summarizes key properties of the parent compound, 1,4-Dioxaspiro[4.5]decane.
Derivatives of the 1,4-dioxaspiro[4.5]decane core are widely utilized as synthetic intermediates for a variety of applications. For instance, 1,4-dioxaspiro[4.5]decan-8-one is a valuable bifunctional intermediate in the synthesis of pharmaceuticals, liquid crystals, and insecticides. researchgate.net Furthermore, derivatives of this core have been investigated for their potential as 5-HT1A receptor agonists, highlighting their relevance in medicinal chemistry. unimore.it
Positioning of 2-Phenyl-1,4-dioxaspiro[4.5]decane within the Broader Context of Spirocyclic Chemistry
This compound is a derivative of the 1,4-dioxaspiro[4.5]decane system where a phenyl group is attached to the C2 position of the 1,4-dioxane (B91453) ring. This substitution introduces a new stereocenter and significantly influences the molecule's properties and potential applications.
The table below details the chemical identifiers for this compound.
The presence of the phenyl group opens up avenues for further functionalization and allows for the study of stereoselective reactions. The synthesis of this compound can be achieved through the reaction of cyclohexanone with 1-phenyl-1,2-ethanediol. The stereochemical outcome of this reaction is of particular interest to synthetic chemists.
In the broader context of spirocyclic chemistry, this compound serves as a model system for investigating the principles of stereocontrol in spiroketal formation. The interplay of steric and electronic effects, including the anomeric effect, governs the conformational preferences and reactivity of this molecule. Its study contributes to a deeper understanding of the factors that control the three-dimensional architecture of complex molecules.
Table of Compounds
Properties
IUPAC Name |
3-phenyl-1,4-dioxaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-3-7-12(8-4-1)13-11-15-14(16-13)9-5-2-6-10-14/h1,3-4,7-8,13H,2,5-6,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFCZQWQCFNZBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20886141 | |
| Record name | 1,4-Dioxaspiro[4.5]decane, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20886141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55668-47-8 | |
| Record name | 2-Phenyl-1,4-dioxaspiro[4.5]decane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55668-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,4-Dioxaspiro(4.5)decane, 2-phenyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055668478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1, 2-phenyl- | |
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| Record name | 1,4-Dioxaspiro[4.5]decane, 2-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Dioxaspiro[4.5]decane, 2-phenyl- | |
| Source | EPA DSSTox | |
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Synthetic Methodologies for 2 Phenyl 1,4 Dioxaspiro 4.5 Decane and Its Chemical Congeners
Established Strategies for 1,4-Dioxaspiro[4.5]decane Moiety Formation
The formation of the 1,4-dioxaspiro[4.5]decane ring system is typically achieved through the creation of a ketal from a cyclohexanone (B45756) derivative. This foundational reaction can be accomplished using several reliable methods.
Ketalization is a cornerstone reaction for the synthesis of the 1,4-dioxaspiro[4.5]decane moiety. This process involves the reaction of a ketone, typically cyclohexanone or a functionalized derivative like 2-acetylcyclohexanone (B32800), with a 1,2-diol, most commonly ethylene (B1197577) glycol, to form the spirocyclic ketal. researchgate.netnist.gov This reaction serves as a protective strategy for the ketone functionality or as a direct method to construct the spiroketal core.
The reaction conditions for ketalization can be varied. For instance, methyl 9,10-dihydroxyoctadecanoate (MDHO) has been reacted with cyclohexanone using a montmorillonite (B579905) KSF catalyst in a sonochemical method to produce a derivative, methyl 8-(3-octyl-1,4-dioxaspiro[4.5]decan-2-yl)octanoate, in a 45.12% yield. researchgate.net Another approach involves the palladium-catalyzed aminocarbonylation of 6-(1-iodovinyl)-1,4-dioxaspiro[4.5]decane, which is itself derived from 2-acetylcyclohexanone via an ethylene ketal formation step. researchgate.net These methods highlight the versatility of ketalization in building the 1,4-dioxaspiro[4.5]decane framework as a key intermediate for more complex structures.
Acid catalysis is frequently employed to facilitate the cyclization and formation of the spiroketal ring. Various acids, from mineral acids to Lewis acids and solid-supported catalysts, have been shown to effectively promote this transformation.
Research has demonstrated the efficacy of different acid catalysts in similar ketalization or deketalization reactions. In one study, acetic acid (HAc) was identified as an optimal catalyst for the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane to yield 1,4-dioxaspiro[4.5]decan-8-one. researchgate.net This method significantly improved the yield and reduced reaction times compared to previously reported procedures. researchgate.net Another highly efficient system involves the use of perchloric acid adsorbed on silica-gel (HClO₄-SiO₂), which acts as a reusable catalyst for acetal (B89532) formation under solvent-free conditions. unimore.it Furthermore, trifluoroacetic acid has been successfully used to catalyze the electrophilic addition of diols to methylene-dioxolane systems, a related transformation for creating cyclic acetals. eco-vector.com
The choice of catalyst can have a substantial impact on reaction efficiency, as illustrated by the optimization of the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one. researchgate.net
Table 1: Optimization of Acid-Catalyzed Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one
| Catalyst System | Reaction Time | Yield | Reference |
|---|---|---|---|
| Previous Method | 15 h | 65% | researchgate.net |
This interactive table is based on data for the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one, a congener of the target compound.
Stereocontrol in the Synthesis of 2-Phenyl-1,4-dioxaspiro[4.5]decane Frameworks
Introducing stereocenters, particularly at the spiro-carbon and the C2 position bearing the phenyl group, requires advanced synthetic strategies that can control the three-dimensional arrangement of atoms. Asymmetric synthesis methods are essential for producing enantiomerically pure or enriched spiroketals.
A chiral auxiliary is a stereogenic compound that is temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.orgnumberanalytics.com After the desired stereochemistry is set, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.orgnumberanalytics.com This strategy is a powerful and widely used tool in asymmetric synthesis. numberanalytics.com
Various chiral auxiliaries have been developed, such as 8-phenylmenthol, mandelic acid, trans-2-phenyl-1-cyclohexanol, and Evans' oxazolidinones. wikipedia.orgslideshare.net In the context of spirocycle synthesis, chiral bicyclic lactams have been used effectively to control the formation of quaternary stereogenic centers. researchgate.net For example, a highly efficient enantioselective SNAr reaction of a chiral acyl bicyclic lactam was developed, which serves as a precursor to spirooxoindoles. researchgate.net This general principle can be applied to spiroketalization by attaching a chiral auxiliary to one of the precursors to influence the facial selectivity of the cyclization step, thereby controlling the absolute stereochemistry of the resulting spiroketal.
Enantioselective spiroketalization aims to produce one enantiomer of a chiral spiroketal over the other. This can be achieved using chiral catalysts, reagents, or auxiliaries that create a chiral environment during the ring-forming step. While specific literature on the enantioselective synthesis of this compound is sparse, related syntheses provide a blueprint for potential strategies.
One prominent example is found in the total synthesis of Okadaic Acid, which contains a 1,6-dioxaspiro[4.5]decane ring system. acs.org In this synthesis, a stereoselective reduction of a ketone using Corey's (S)-CBS/BH₃ system established a key stereocenter, which was followed by an acid-triggered spiroketalization to form the central spiroketal ring system with high stereocontrol. acs.org This demonstrates how a substrate-controlled approach, where existing stereocenters direct the formation of new ones, can lead to a highly enantioselective spiroketalization. The synthesis of this compound could potentially be achieved enantioselectively by starting with an enantiopure phenyl-substituted diol or a chiral cyclohexanone derivative.
When multiple stereocenters are present in a molecule, controlling their relative configuration (diastereoselectivity) is crucial. In the synthesis of spiroketal derivatives, this often involves controlling the stereochemistry at the spiro-center relative to other substituents on the rings.
High levels of diastereoselectivity have been achieved in the synthesis of related spirocyclic systems. For instance, a gold and palladium relay catalytic tandem cyclization has been developed to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives with excellent diastereoselectivities. researchgate.net Another powerful example is the asymmetric synthesis of spirooxoindoles using a chiral auxiliary, where exceptional control over the diastereomeric ratio was achieved. researchgate.net By carefully selecting the base and reaction conditions, a diastereomeric ratio of 99:1 was obtained. researchgate.net
Table 2: Diastereoselective Synthesis of an Arylated Bicyclic Lactam Intermediate
| Entry | Base | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|---|---|
| 1 | K₂CO₃ | 25 | 4 | 90 | 1:1 | researchgate.net |
| 2 | Cs₂CO₃ | 25 | 6 | 97 | 70:30 | researchgate.net |
| 3 | LiHMDS | -78 to 25 | 6 | 99 | 99:1 | researchgate.net |
| 4 | NaHMDS | -78 to 25 | 7 | 99 | 99:1 | researchgate.net |
This interactive table shows data for the diastereoselective synthesis of an intermediate used to form spirooxoindoles, illustrating the high level of control achievable in spirocycle synthesis.
These methods demonstrate that with the appropriate choice of catalysts, auxiliaries, and reaction conditions, high levels of both enantioselectivity and diastereoselectivity can be achieved in the formation of complex spiroketal frameworks.
Advanced Functionalization for Phenyl Substituent Introduction
The introduction of a phenyl group at the 2-position of the 1,4-dioxaspiro[4.5]decane core requires precise and efficient chemical transformations. Modern synthetic chemistry offers a powerful toolkit for such functionalizations, primarily through the use of organometallic reagents and palladium-catalyzed cross-coupling reactions.
Organometallic Reagent Mediated Strategies (e.g., Grignard Reactions)
The addition of organometallic reagents, such as Grignard reagents, to carbonyl precursors is a classic and versatile method for forming carbon-carbon bonds. In the context of synthesizing this compound, a plausible retrosynthetic analysis points towards the reaction of a suitable Grignard reagent with a spiroketone precursor.
A key starting material for such a synthesis would be 1,4-dioxaspiro[4.5]decan-2-one. The addition of phenylmagnesium bromide (a Grignard reagent) to this ketone would, after an acidic workup, yield the target tertiary alcohol, 2-phenyl-1,4-dioxaspiro[4.5]decan-2-ol. Subsequent dehydration of this alcohol would lead to the formation of an alkene, which could then be selectively reduced to afford this compound.
Alternatively, the synthesis could commence from a phenyl-substituted precursor. For instance, the ketalization of 2-phenylcyclohexanone (B152291) with ethylene glycol under acidic conditions would directly yield this compound. This approach highlights the importance of readily available and appropriately substituted starting materials.
While specific literature detailing the Grignard reaction for the direct synthesis of this compound is not abundant, the principles of this reaction are well-established. The general reaction conditions for Grignard additions to ketones involve the slow addition of the Grignard reagent to a solution of the ketone in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, followed by quenching with an aqueous acid solution.
A related synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione has been reported, showcasing the feasibility of introducing a phenyl group onto a spirocyclic decane (B31447) system. mdpi.com
Cross-Coupling and Halogenation for Phenyl Integration
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, have revolutionized the synthesis of complex organic molecules. These methods allow for the precise formation of carbon-carbon bonds, often under mild conditions and with high functional group tolerance.
A viable strategy for the synthesis of this compound using this technology would involve the cross-coupling of a halogenated 1,4-dioxaspiro[4.5]decane derivative with a phenyl-containing coupling partner. For example, 2-bromo-1,4-dioxaspiro[4.5]decane could be coupled with phenylboronic acid in a Suzuki-Miyaura reaction.
The synthesis of the necessary halogenated precursor is a critical first step. This could potentially be achieved through the halogenation of 1,4-dioxaspiro[4.5]decane itself, or more likely, through the ketalization of a halogenated cyclohexanone derivative.
While direct examples for the target molecule are scarce, the general applicability of cross-coupling reactions to spirocyclic systems is recognized. The choice of catalyst, ligand, base, and solvent are crucial parameters that would need to be optimized for a successful transformation.
Sustainable and Efficient Synthetic Routes for Spiroketal Derivatives
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of spiroketal derivatives like this compound, several sustainable strategies can be envisioned.
One approach involves the use of catalytic methods over stoichiometric reagents. Acid-catalyzed ketalization, a key step in many spiroketal syntheses, is inherently more sustainable than methods requiring stoichiometric activating agents. The use of solid acid catalysts, which can be easily recovered and reused, further enhances the green credentials of this transformation.
Another avenue for sustainable synthesis is the development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel. This reduces the need for intermediate purification steps, saving solvents and energy. For example, a one-pot procedure could involve the in-situ formation of a Grignard reagent followed by its addition to a spiroketone precursor.
The use of bio-based starting materials and solvents is also a key aspect of sustainable chemistry. While the synthesis of this compound may traditionally rely on petroleum-derived feedstocks, future research may explore pathways from renewable resources.
Chemical Transformations and Mechanistic Pathways of 2 Phenyl 1,4 Dioxaspiro 4.5 Decane
Ring-Opening Reactions of the 1,4-Dioxaspiro[4.5]decane System
The 1,4-dioxaspiro[4.5]decane moiety is essentially a cyclic acetal (B89532). Acetals are known to be stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions, which leads to the cleavage of the carbon-oxygen bonds of the dioxane ring. mdpi.comresearchgate.net This acid-catalyzed ring-opening reaction regenerates the parent carbonyl compound (cyclohexanone) and the diol (1-phenyl-1,2-ethanediol).
The general mechanism for the acid-catalyzed hydrolysis of an acetal involves the following key steps:
Protonation of one of the oxygen atoms of the dioxane ring by an acid catalyst. youtube.com
Cleavage of the C-O bond to form a resonance-stabilized carbocation intermediate, often referred to as an oxonium ion. mdpi.com
Nucleophilic attack by water on the carbocation.
Deprotonation to yield a hemiacetal intermediate.
Protonation of the second oxygen atom of the original dioxane ring.
Elimination of the diol to form a protonated carbonyl group.
Deprotonation to yield the final ketone product.
The rate of this hydrolysis can be influenced by the pH of the medium and the structural features of the acetal. researchgate.net For 2-Phenyl-1,4-dioxaspiro[4.5]decane, the presence of the phenyl group at the C2 position can influence the stability of the intermediate carbocation through resonance and inductive effects, thereby affecting the reaction kinetics.
Reactivity at the Phenyl Substituent
The phenyl group attached to the dioxane ring provides a site for various aromatic substitution and side-chain reactions.
The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions. nih.gov The dioxaspiro moiety is an ortho-, para-directing group due to the lone pairs on the oxygen atoms which can be delocalized into the ring, thereby activating these positions for electrophilic attack. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. nih.govmdpi.com
The general mechanism for electrophilic aromatic substitution proceeds via a two-step process:
Attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
Deprotonation of the arenium ion to restore aromaticity and yield the substituted product.
| Electrophilic Aromatic Substitution | Reagents | Typical Products |
| Nitration | HNO₃, H₂SO₄ | Ortho- and para-nitrophenyl (B135317) derivatives |
| Bromination | Br₂, FeBr₃ | Ortho- and para-bromophenyl derivatives |
| Sulfonation | Fuming H₂SO₄ | Ortho- and para-benzenesulfonic acid derivatives |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Ortho- and para-acylphenyl derivatives |
This table represents expected products based on general principles of electrophilic aromatic substitution, as specific experimental data for this compound is limited.
The carbon atom of the phenyl ring that is attached to the dioxane ring is a benzylic position. chemistrysteps.com This position is known for its enhanced reactivity due to the ability of the benzene ring to stabilize intermediates such as radicals and carbocations through resonance. chemistrysteps.comlibretexts.org
Potential transformations at the benzylic position of this compound could include:
Benzylic Halogenation: Reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator can introduce a bromine atom at the benzylic position. libretexts.org
Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can oxidize the benzylic C-H bond. chemistrysteps.comlibretexts.org However, in the case of this compound, the benzylic carbon is part of the stable dioxane ring and lacks a hydrogen atom, making it resistant to typical benzylic oxidation that requires at least one benzylic hydrogen. libretexts.org
Transformations would more likely be observed on derivatives where the phenyl group is further functionalized with an alkyl side chain. For instance, an ethylphenyl-substituted analog could undergo oxidation at the benzylic carbon of the ethyl group to form a carboxylic acid. libretexts.org
Spiro Atom Chemical Behavior and Transformations
The spiro atom in this compound is the quaternary carbon atom shared by the dioxane and cyclohexane (B81311) rings. This structural feature imparts significant conformational rigidity to the molecule. The spiro center itself is generally unreactive due to being a fully substituted carbon atom. However, its presence is crucial in defining the three-dimensional shape and, consequently, the reactivity of the molecule.
The stereochemistry at the spiro center and at the C2 position of the dioxane ring can lead to different diastereomers, which may exhibit different physical and chemical properties, including the rates of ring-opening reactions. The development of stereocontrolled methods for the synthesis of spiroketals is an active area of research, highlighting the importance of the spirocyclic scaffold in chemical and biological contexts. pearson.comunimore.it
Advanced Structural Characterization and Spectroscopic Analysis of 2 Phenyl 1,4 Dioxaspiro 4.5 Decane
X-ray Crystallography for Molecular Geometry and Configuration
To date, a complete, publicly available X-ray crystal structure of 2-Phenyl-1,4-dioxaspiro[4.5]decane has not been reported in comprehensive crystallographic databases. However, analysis of related spiro-dioxolane and cyclohexane-containing structures allows for a theoretical understanding of its likely molecular geometry and configuration. The key structural features would be the precise bond lengths, bond angles, and torsion angles that define the spatial arrangement of the atoms.
Analysis of Intermolecular and Intramolecular Interactions
Within the crystal lattice, molecules of this compound would be expected to pack in a manner that maximizes stabilizing intermolecular interactions. These interactions would likely include van der Waals forces and potentially weak C-H···O hydrogen bonds, where a hydrogen atom on a phenyl or cyclohexane (B81311) ring of one molecule interacts with an oxygen atom of the dioxolane ring of a neighboring molecule. Intramolecularly, the key interactions would be steric in nature, primarily between the phenyl substituent and the adjacent cyclohexane ring, which would influence the preferred rotational position of the phenyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Elucidation of Molecular Connectivity and Proton Environments (¹H NMR)
The ¹H NMR spectrum of this compound would provide a wealth of information regarding the different proton environments within the molecule. The phenyl protons would appear as a multiplet in the aromatic region (typically δ 7.2-7.5 ppm). The proton on the carbon bearing the phenyl group (C2) would likely resonate as a distinct signal, with its chemical shift and multiplicity being indicative of its stereochemical environment. The protons of the dioxolane ring would also exhibit characteristic shifts, and the protons of the cyclohexane ring would appear as a complex series of multiplets in the aliphatic region of the spectrum, with their chemical shifts and coupling patterns revealing their axial or equatorial positions.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| Phenyl-H | 7.2 - 7.5 | Multiplet |
| H-2 (methine) | ~5.0 - 5.5 | Doublet or Doublet of Doublets |
| Dioxolane-H | 3.5 - 4.5 | Multiplets |
Note: These are predicted values and may vary based on the solvent and actual experimental conditions.
Carbon Skeleton and Spiro Center Characterization (¹³C NMR)
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon framework of the molecule. The spiro carbon atom, being a quaternary carbon, would likely exhibit a characteristic chemical shift. The carbons of the phenyl ring would appear in the aromatic region (δ 125-140 ppm), with the ipso-carbon (the carbon attached to the dioxolane ring) showing a distinct shift. The carbons of the dioxolane and cyclohexane rings would resonate in the aliphatic region, and their specific chemical shifts would be sensitive to their substitution and conformational environment.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Spiro-C | ~100 - 110 |
| Phenyl-C (ipso) | ~135 - 145 |
| Phenyl-C | 125 - 130 |
| C-2 (methine) | ~75 - 85 |
| Dioxolane-C | 60 - 70 |
Note: These are predicted values and may vary based on the solvent and actual experimental conditions.
Multidimensional NMR for Stereochemical Assignments
To unambiguously assign the stereochemistry and resolve the complex proton and carbon signals, multidimensional NMR techniques would be indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to trace the connectivity within the cyclohexane and dioxolane rings.
HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton with its directly attached carbon atom, aiding in the assignment of both ¹H and ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique would show correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity across the spiro center and between the phenyl group and the dioxolane ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about through-space proximity of protons, which is vital for determining the relative stereochemistry and the preferred conformation of the molecule.
Through the combined application of these advanced spectroscopic methods, a complete and unambiguous structural elucidation of this compound could be achieved, providing a foundational understanding of its chemical properties.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Preferences
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the conformational aspects of this compound. The spectra are characterized by distinct bands corresponding to the vibrations of its constituent parts: the phenyl group, the aliphatic cyclohexane ring, and the dioxaspiro ketal system.
The analysis of the vibrational modes allows for a definitive confirmation of the molecular structure. The presence of both aromatic and aliphatic C-H stretching vibrations, strong C-O-C ether stretches, and characteristic phenyl ring modes provides a comprehensive vibrational fingerprint of the molecule. Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed in conjunction with experimental data to achieve a precise assignment of these vibrational bands. nih.govmdpi.com
Key vibrational modes for this compound include:
Aromatic C-H Stretches: These typically appear at higher wavenumbers than their aliphatic counterparts, generally in the 3100-3000 cm⁻¹ region.
Aliphatic C-H Stretches: The cyclohexane and dioxane portions of the molecule give rise to strong bands in the 2950-2850 cm⁻¹ range, corresponding to symmetric and asymmetric stretching of the CH₂ groups.
Aromatic C=C Ring Stretches: The phenyl group exhibits characteristic stretching vibrations within the 1600-1450 cm⁻¹ range. arxiv.org
C-O-C Ketal Stretches: The 1,4-dioxane (B91453) ring structure is identified by strong, characteristic C-O-C stretching bands, typically found in the 1150-1050 cm⁻¹ region. These are often prominent in the IR spectrum.
Phenyl Group Bending: Out-of-plane (γ) C-H bending vibrations of the monosubstituted phenyl ring are expected near 740 cm⁻¹ and 695 cm⁻¹, providing clear evidence for this substitution pattern. arxiv.org
The following table summarizes the expected characteristic vibrational frequencies and their assignments for this compound.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Stretching vibration of C-H bonds on the phenyl ring |
| Aliphatic C-H Stretch | 2950 - 2850 | Asymmetric and symmetric stretching of CH₂ groups in the cyclohexane and dioxane rings |
| Aromatic C=C Stretch | 1600 - 1450 | In-plane skeletal stretching vibrations of the phenyl ring |
| C-O-C Stretch | 1150 - 1050 | Asymmetric and symmetric stretching of the ether linkages in the dioxane ring (ketal group) |
| Phenyl C-H Out-of-Plane Bend | 770 - 690 | Bending vibration characteristic of monosubstituted benzene (B151609) rings |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation
Mass spectrometry (MS) provides critical information regarding the molecular weight and structural features of this compound through the analysis of its molecular ion and fragmentation patterns. The molecular formula of the compound is C₁₄H₁₈O₂, corresponding to a molecular weight of approximately 218.29 g/mol . chemspider.com In an MS experiment, this would be observed as the molecular ion peak (M⁺•) at a mass-to-charge ratio (m/z) of 218.
The fragmentation of this compound is governed by the stability of the resulting fragments and is influenced by the presence of the phenyl group, the ether oxygens, and the spirocyclic system. Common fragmentation pathways for similar structures, such as ethers and aromatic compounds, involve alpha-cleavage (cleavage of a bond adjacent to an oxygen atom) and rearrangements. libretexts.orglibretexts.org
Predicted fragmentation pathways include:
Formation of a Benzaldehyde (B42025) Cation: Cleavage of the dioxane ring can lead to the formation of a stable benzaldehyde radical cation at m/z 106.
Formation of Phenyl and Tropylium (B1234903) Ions: The phenyl cation (C₆H₅⁺) at m/z 77 is a common fragment from benzene-containing compounds. Rearrangement can also lead to the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91.
Cleavage of the Cyclohexane Ring: The molecule can fragment to produce ions characteristic of the cyclohexanone (B45756) precursor, such as an ion at m/z 98, followed by subsequent losses. researchgate.net
Loss of Ethylene (B1197577) Oxide: A retro-Diels-Alder type reaction or other rearrangements within the dioxane ring could lead to the loss of neutral molecules, such as ethylene oxide (44 Da), resulting in a fragment at m/z 174.
The table below details the predicted major fragments for this compound.
| m/z Value | Predicted Fragment Ion | Description |
|---|---|---|
| 218 | [C₁₄H₁₈O₂]⁺• | Molecular Ion (M⁺•) |
| 106 | [C₆H₅CHO]⁺• | Benzaldehyde radical cation, from cleavage of the dioxane ring |
| 98 | [C₆H₁₀O]⁺• | Cyclohexanone radical cation, from cleavage of the spiro ketal |
| 91 | [C₇H₇]⁺ | Tropylium ion, a stable rearranged fragment |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Stereochemical and Conformational Aspects of 2 Phenyl 1,4 Dioxaspiro 4.5 Decane
The Role of the Spiro Center in Molecular Chirality
Spiro compounds are characterized by a single atom, the spiro center, that is a common member of two distinct rings. In 2-Phenyl-1,4-dioxaspiro[4.5]decane, this spiro atom is the C5 carbon, which connects the cyclohexane (B81311) and the 1,3-dioxolane (B20135) rings. The presence of a spiro center can be a source of molecular chirality, a property known as spirochirality or central chirality, depending on the substitution pattern of the rings.
For this compound, the primary source of chirality is the C2 carbon of the dioxolane ring, which is a stereocenter as it is bonded to four different groups: a hydrogen atom, the phenyl group, and two oxygen atoms that are part of the spiro system. This gives rise to the possibility of (R)- and (S)-enantiomers.
Anomeric Effects and Conformational Stability within Dioxaspiroketals
The anomeric effect is a crucial stereoelectronic phenomenon that influences the conformation of heterocyclic compounds containing one or more heteroatoms, such as the 1,4-dioxaspiro[4.5]decane system. wikipedia.orgscripps.edu It describes the tendency of an electronegative substituent at the anomeric carbon (the carbon adjacent to a heteroatom in the ring) to adopt an axial orientation, which is often more stable than the sterically less hindered equatorial position. wikipedia.org This stabilization arises from a hyperconjugative interaction between the lone pair of electrons on the ring heteroatom and the antibonding (σ*) orbital of the substituent's bond to the anomeric carbon.
In this compound, the C2 carbon is an anomeric center. The molecule can exist in different conformations, and the stability of these is significantly influenced by anomeric effects involving the two oxygen atoms of the dioxolane ring. The lone pairs on these oxygen atoms can delocalize into the antibonding orbital of the C2-phenyl bond (n -> σC-Ph) or the C2-H bond (n -> σC-H).
This effect is a general preference for gauche conformations around the C-O bonds in the O-C2-O segment. scripps.edu The stability gained from these interactions can be substantial and must be weighed against steric repulsions to determine the most stable conformation. The magnitude of the anomeric effect can vary depending on the nature of the substituent and the solvent.
| System | Substituent (X) | Axial Preference (kcal/mol) |
|---|---|---|
| 2-X-Tetrahydropyran | -OCH3 | ~1.4 |
| 2-X-Tetrahydropyran | -Cl | ~2.4 |
| 2-X-1,3-Dioxane | -CH3 | ~0.0 |
| 2-X-1,3-Dioxane | -OCH3 | ~3.0 |
Influence of Phenyl Group Orientation on Conformational Preferences
The conformational preference of the phenyl group is a balance between minimizing steric hindrance and maximizing stabilizing interactions. In a simplified model, the phenyl group can be considered to be either in a pseudo-axial or a pseudo-equatorial position relative to the five-membered dioxolane ring. However, the five-membered ring is not planar and undergoes pseudorotation, making this a dynamic equilibrium.
The rotational orientation of the phenyl group is also significant. It will likely orient itself to minimize steric clashes with the adjacent hydrogen atom at C2 and with the spiro-fused cyclohexane ring. Furthermore, non-covalent interactions, such as CH-π interactions between the C-H bonds of the cyclohexane ring and the electron-rich phenyl ring, could play a role in stabilizing certain conformations. Detailed computational studies or advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy would be required to precisely determine the preferred orientation of the phenyl group in solution. mdpi.com
Dynamics of Ring Inversion and Pseudorotation
The this compound molecule is not static; its constituent rings undergo dynamic conformational changes. The six-membered cyclohexane ring typically exists in a chair conformation, which can undergo a ring-flipping process to an alternative chair form, passing through higher-energy boat and twist-boat intermediates. The energy barrier for this process in unsubstituted cyclohexane is approximately 10-11 kcal/mol.
The five-membered 1,3-dioxolane ring is not planar and exists in a continuously changing series of envelope and twist conformations through a process called pseudorotation. acs.org This process has a very low energy barrier, making the dioxolane ring highly flexible.
Computational and Theoretical Investigations of 2 Phenyl 1,4 Dioxaspiro 4.5 Decane
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for studying the properties of molecules like 2-Phenyl-1,4-dioxaspiro[4.5]decane.
Geometry Optimization and Conformational Energy Mapping
Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, which contains a spirocyclic system and a rotatable phenyl group, multiple low-energy conformations may exist.
Computational chemists would typically perform a conformational search to identify various possible structures. Each of these would then be subjected to geometry optimization using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) to find the local energy minima. The relative energies of these conformers would be calculated to create a conformational energy map, identifying the most stable, or ground-state, conformation.
Frontier Molecular Orbital Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgnih.govresearchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO. The energy difference between them, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller gap generally suggests higher reactivity. The spatial distribution of the HOMO and LUMO across the molecule would pinpoint the likely sites for nucleophilic and electrophilic attack, respectively.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | - | Energy of the highest occupied molecular orbital |
| LUMO Energy | - | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | - | Indicator of chemical reactivity and stability |
| No specific data is available for this compound. |
Computational Prediction of Spectroscopic Parameters
DFT calculations are widely used to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. researchgate.netnih.govgithub.iobohrium.com These predictions are valuable for confirming the structure of a synthesized compound by comparing the calculated spectra with experimental data.
The process would involve optimizing the geometry of the most stable conformer(s) of this compound and then performing the relevant spectroscopic calculations. For NMR, the magnetic shielding tensors would be calculated and converted to chemical shifts, often referenced against a standard like tetramethylsilane (B1202638) (TMS). For IR, the vibrational frequencies and their intensities would be computed.
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Parameter | Hypothetical Predicted Value | Hypothetical Experimental Value |
| ¹³C NMR Chemical Shifts (ppm) | - | - |
| ¹H NMR Chemical Shifts (ppm) | - | - |
| Key IR Frequencies (cm⁻¹) | - | - |
| No specific data is available for this compound. |
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.govchemrxiv.org For this compound, MD simulations could provide insights into its dynamic behavior, including conformational changes and interactions with a solvent.
An MD simulation would start with a defined initial geometry of the molecule, placed in a simulated box of solvent molecules (e.g., water or chloroform). The forces on each atom are calculated using a force field, and Newton's laws of motion are used to simulate their movements over a period of time. This allows for the exploration of the conformational landscape and can reveal how the solvent influences the preferred shapes and dynamics of the molecule.
Advanced Quantum Chemical Studies of Reaction Transition States
To understand the mechanism of a chemical reaction involving this compound, advanced quantum chemical calculations can be used to locate and characterize the transition state—the highest energy point along the reaction pathway. Identifying the structure and energy of the transition state is crucial for calculating the activation energy, which determines the reaction rate.
For example, if one were studying the hydrolysis of the ketal group in this compound, computational methods could be used to model the step-by-step process, identifying any intermediates and the transition states that connect them. This would provide a detailed picture of the reaction mechanism at the molecular level.
Elucidation of Structure-Reactivity Relationships through Computational Modeling
By systematically modifying the structure of this compound in silico (e.g., by adding different substituents to the phenyl ring) and calculating the resulting changes in electronic properties and reactivity descriptors (like the HOMO-LUMO gap or electrostatic potential), it is possible to establish Quantitative Structure-Reactivity Relationships (QSRR). chemrxiv.orgresearchgate.netnih.govchemrxiv.orgnih.gov
These QSRR models can help in understanding how specific structural features influence the chemical behavior of the molecule. For instance, one could investigate how electron-donating or electron-withdrawing groups on the phenyl ring affect the reactivity of the spiroketal moiety. This knowledge is valuable for designing new molecules with desired properties.
Research Applications and Functional Analogs of 2 Phenyl 1,4 Dioxaspiro 4.5 Decane
Structural Diversification of the Phenyl Moiety (e.g., Substitution Patterns)
The phenyl group of 2-Phenyl-1,4-dioxaspiro[4.5]decane is a prime target for structural diversification to modulate the biological activity and physicochemical properties of its derivatives. Researchers have explored various substitution patterns on the phenyl ring to fine-tune interactions with biological targets.
For instance, in the development of ligands for serotonin (B10506) receptors, the substitution on the phenyl ring has been shown to be critical for affinity and selectivity. A notable example is the synthesis of 1-(1,4-dioxaspiro chemspider.comresearchgate.netdec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine, a potent 5-HT1A receptor partial agonist. unimore.it In this and related compounds, the nature and position of substituents on the phenylpiperazine moiety significantly influence the binding affinity for both 5-HT1A and α1-adrenergic receptors. unimore.it
The introduction of substituents such as methoxy (B1213986) groups can alter the electronic and steric properties of the molecule, leading to changes in receptor binding and functional activity. unimore.itnih.gov Further modifications, including the replacement of the phenylpiperazine with phenoxyethylamine chains, have also been investigated to explore the structure-activity relationships. unimore.it
| Compound/Analog | Phenyl Moiety Modification | Key Finding |
| 1-(1,4-dioxaspiro chemspider.comresearchgate.netdec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine | 2-methoxyphenylpiperazine | Potent 5-HT1A receptor partial agonist with moderate selectivity. unimore.it |
| Phenoxyethylamine derivatives | Replacement of phenylpiperazine | Significant changes in binding affinity for 5-HT1A and α1 receptors. unimore.it |
Modification of the Cyclohexane (B81311) Ring (e.g., Ring Size Variations, Heteroatom Inclusion)
Modifications to the cyclohexane ring of the spiro-decanes, including variations in ring size and the incorporation of heteroatoms, have been explored to create novel structural analogs with distinct properties.
The synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds has been achieved through palladium-catalyzed domino reactions, showcasing a method for constructing spirocyclic systems with nitrogen atoms in the cyclohexane portion. rsc.org The inclusion of heteroatoms like nitrogen is a common strategy in medicinal chemistry to introduce hydrogen bonding capabilities and alter the polarity and basicity of the molecule. This is particularly relevant in the design of compounds targeting the central nervous system. nih.govnih.gov
Furthermore, the synthesis of 1,4-dioxaspiro[4.5]decan-8-ol and its derivatives demonstrates the functionalization of the cyclohexane ring, which can then serve as a handle for further synthetic transformations. prepchem.combldpharm.com
Alterations of the Dioxane Ring (e.g., Thia- and Aza-Analogs)
The 1,4-dioxane (B91453) ring is a key structural feature, and its modification by replacing one or both oxygen atoms with other heteroatoms like sulfur (thia-analogs) or nitrogen (aza-analogs) has led to the discovery of compounds with altered biological profiles.
Research has shown that the replacement of oxygen with sulfur to form 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives can lead to a decrease in affinity for certain receptors, such as the α1-adrenoceptors, thereby improving the selectivity for other targets like the 5-HT1A receptor. unimore.itnih.gov This strategy of heteroatom substitution is a powerful tool for fine-tuning the pharmacological properties of a lead compound.
Similarly, the synthesis of aza-analogs, such as 1,4-dioxa-8-azaspiro[4.5]decane derivatives, has been pursued to develop ligands for sigma-1 (σ1) receptors, which are implicated in various neurological disorders and cancer. nih.gov These nitrogen-containing spirocycles often exhibit high affinity and selectivity for their targets. nih.gov The synthesis of 1-thia-4-azaspiro[4.5]decane derivatives has also been reported, with some of these compounds showing promising anticancer activity. researchgate.net
| Analog Type | Heteroatom Substitution | Key Finding |
| 1-Oxa-4-thiaspiro[4.5]decane | One oxygen replaced by sulfur | Decreased affinity for α1-adrenoceptors, improved 5-HT1A selectivity. unimore.itnih.gov |
| 1,4-Dithiaspiro[4.5]decane | Both oxygens replaced by sulfur | Further modulation of receptor affinity. unimore.itnih.gov |
| 1,4-Dioxa-8-azaspiro[4.5]decane | Cyclohexane carbon replaced by nitrogen | High affinity ligands for σ1 receptors. nih.gov |
| 1-Thia-4-azaspiro[4.5]decane | Dioxane oxygen and cyclohexane carbon replaced by sulfur and nitrogen respectively | Anticancer activity. researchgate.net |
This compound as a Versatile Chemical Building Block
Beyond its direct use in creating functional analogs, the this compound scaffold and its parent structure, 1,4-dioxaspiro[4.5]decane, are valuable building blocks in organic synthesis.
The 1,4-dioxaspiro[4.5]decane moiety is a ketal, which is a common protecting group for ketones. jocpr.com Specifically, the 1,4-dioxaspiro[4.5]decan-8-one, which is derived from 1,4-cyclohexanedione, has the ketone at the 8-position protected as a ketal. chemicalbook.comresearchgate.net This allows for selective reactions to occur at other positions of the molecule without affecting the protected carbonyl group. The protection can be removed under acidic conditions to regenerate the ketone. This strategy is crucial in the multi-step synthesis of complex molecules where chemoselectivity is essential. jocpr.com
The spirocyclic nature of this compound and its derivatives can introduce chirality into a molecule. The synthesis of enantiomerically pure or enriched spirocycles is a significant area of research. nih.gov For example, chiral versions of 1,4-dioxaspiro[4.5]decane-2-methanol have been used as chiral building blocks. nih.gov
Asymmetric synthesis strategies are employed to create specific stereoisomers of these spirocyclic compounds, which is particularly important in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. nih.govchemistryviews.org The development of catalytic asymmetric methods to synthesize these chiral spirocycles is an active area of investigation. nih.govmdpi.com
The 1,4-dioxaspiro[4.5]decane framework is a key intermediate in the synthesis of a variety of complex molecules, including natural products and specialty chemicals. nih.govrsc.orgscispace.com For example, 1,4-dioxaspiro[4.5]decan-8-one is a precursor for the synthesis of potent analgesic compounds and tritium-labeled probes for studying the dopamine (B1211576) reuptake complex. chemicalbook.com
The spirocyclic core provides a rigid and defined three-dimensional structure that can be elaborated upon to construct more complex architectures. mdpi.comorgsyn.org The synthesis of various natural products and their analogs often involves the use of spirocyclic intermediates to control stereochemistry and build up molecular complexity. nih.govnih.govurfu.ru
Spiroketal Scaffolds in Advanced Materials Research
The rigid, non-planar geometry of the spiroketal unit is a desirable feature for the construction of advanced materials. mskcc.orgwikipedia.org This scaffold can enforce specific three-dimensional conformations in larger molecular assemblies, influencing the bulk properties of a material. While research on this compound itself in materials science is not extensively documented, the principles derived from analogous structures highlight its potential.
Spiro compounds, in general, have been investigated for their utility in creating functional materials. For instance, spiropyrans, which contain a spiro center, have been used to develop liquid crystals. The isomerization at the spiro center can be triggered by external stimuli like acid, leading to significant changes in molecular shape and inducing the formation of ordered liquid crystalline phases. rsc.org This demonstrates how the conformational dynamics of a spiro-scaffold can be harnessed to create responsive materials.
The inclusion of a phenyl group, as seen in this compound, is a common strategy in polymer science to modify material properties. Phenyl-substituted polymers often exhibit altered thermal characteristics and photoluminescence. For example, the copolymerization of 1,3-butadiene (B125203) with phenyl-substituted derivatives leads to materials with higher glass transition temperatures (Tg) due to the rigidity of the incorporated phenyl rings. nih.gov Similarly, highly phenyl-substituted fluorene (B118485) copolymers have been synthesized to create materials with high thermal stability and strong blue photoluminescence for potential use in organic electronics. researchgate.net By analogy, incorporating the this compound scaffold into a polymer backbone could yield materials with unique thermal, mechanical, and optical properties, stemming from the combined rigidity of the spiroketal and the electronic nature of the phenyl group.
Furthermore, the synthesis of benzannulated spiroketals (where an aromatic ring is fused to the spiroketal system) is an active area of research. acs.orgrsc.org These complex molecules are considered privileged structures in medicinal chemistry but also serve as advanced building blocks for materials with defined three-dimensional architecture. rsc.org The development of synthetic methods, such as gold-catalyzed cascade reactions, to access these structures efficiently opens the door for their broader application in materials science. americanelements.com
Development of Molecular Probes for Chemical Biology Studies
In chemical biology, molecular probes are essential tools designed to interact with specific biological targets, such as proteins or nucleic acids, to study their function and localization within a native cellular environment. nih.gov The spiroketal scaffold is particularly attractive for this purpose because it provides a rigid framework for the precise spatial arrangement of functional groups, which is critical for achieving high binding affinity and selectivity. mskcc.org
The 1,4-dioxaspiro[4.5]decane core is a key component in several reported molecular probes. A notable example is its use as a building block in the synthesis of tritium-labelled probes for studying the dopamine reuptake complex through autoradiography. chemicalbook.com This demonstrates the compatibility of the scaffold with the chemical modifications required for radiolabeling.
Further research has focused on developing derivatives for positron emission tomography (PET), a powerful in vivo imaging technique. nih.gov A derivative of 1,4-dioxa-8-azaspiro[4.5]decane, which incorporates a fluorine-18 (B77423) radiolabel, has been developed as a potent and selective ligand for the sigma-1 (σ1) receptor. nih.gov This radiotracer showed high accumulation in tumors, indicating its potential as a PET imaging agent for cancer diagnostics. nih.gov The affinity of these spiroketal-based ligands for their targets can be exceptionally high, a crucial characteristic for an effective imaging probe.
The phenyl group in this compound can play a significant role in molecular recognition. Aromatic rings are often involved in key binding interactions (e.g., pi-stacking) within protein binding pockets. The strategic placement of a phenyl group on the rigid spiroketal scaffold can, therefore, be used to target specific receptors. Researchers have successfully designed benzannulated spiroketals that bind potently to the retinoid X receptor (RXR), a key target in drug discovery, illustrating the power of this approach in structure-based design. nih.gov
The development of these probes often involves synthesizing and evaluating a library of related compounds to optimize binding properties. The data from these studies provide detailed insights into structure-activity relationships (SAR), guiding the design of more potent and selective molecules.
| Compound/Derivative | Target Receptor | Binding Affinity (Ki) [nM] | Selectivity |
|---|---|---|---|
| 8-(4-(2-[18F]Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | Sigma-1 (σ1) | 5.4 ± 0.4 | 30-fold over Sigma-2 (σ2) |
| Spirocyclic piperidine (B6355638) (5i) | Sigma-1 (σ1) | 3.9 | >250-fold over other targets |
| Spirocyclic azepane (23a) | Sigma-1 (σ1) | 0.42 | 150-fold over Sigma-2 (σ2) |
This table presents binding affinity data for various spiroketal-based compounds developed as molecular probes for specific protein targets. Data sourced from nih.govnih.gov.
Future Research Directions and Emerging Opportunities
Innovations in Green and Sustainable Synthesis of Spiroketals
The development of environmentally friendly and efficient methods for synthesizing spiroketals is a key area of ongoing research. Traditional methods often rely on harsh acidic conditions, which can be incompatible with sensitive functional groups and generate significant waste. thieme-connect.com Modern approaches are increasingly focused on green chemistry principles to minimize environmental impact and improve sustainability.
One promising strategy involves the use of telescoped flow processes. For instance, a chiral spiroketone, a crucial intermediate for several active pharmaceutical ingredients, has been synthesized using a telescoped flow process that combines ring-closing metathesis and hydrogenation steps with a single catalyst. rsc.org This innovative approach significantly reduces costs, enhances throughput, and decreases the process mass intensity compared to traditional batch procedures. rsc.org
Transition-metal catalysis offers another powerful tool for sustainable spiroketal synthesis. thieme-connect.com Catalysts based on palladium, gold, and iridium have enabled the use of new types of starting materials and reaction pathways, often under milder conditions than traditional methods. thieme-connect.comrsc.orgnih.gov For example, palladium(II) salts can catalyze the hydroalkoxylation of alkynediols to form spiroketals. thieme-connect.com Gold catalysts have also emerged as a valuable tool for synthesizing complex spiroketal natural products. rsc.org
Furthermore, organocatalysis presents a green alternative to metal-based systems. researchgate.net Chiral bifunctional amino-squaramide catalysts derived from cinchona alkaloids have been successfully used in the enantioselective synthesis of sterically hindered researchgate.netresearchgate.net-spiroketals. researchgate.net These methods often provide high yields and excellent stereoselectivity under mild conditions.
Exploration of Unconventional Reactivity and Catalysis
Beyond established synthetic routes, researchers are exploring unconventional reactivity and novel catalytic systems to access diverse and complex spiroketal structures. This includes the development of methods for synthesizing nonanomeric spiroketals, which are thermodynamically less stable and often challenging to prepare using traditional acid-catalyzed methods. acs.orgnih.gov
Recent strategies to access these less stable isomers involve kinetically controlled reactions that prevent equilibration to the more stable anomeric form. nih.govmskcc.org For example, a methanol-induced kinetic spirocyclization has been developed for the stereocontrolled synthesis of either anomeric stereoisomer. mskcc.org Reductive lithiation followed by cyclization is another elegant approach that provides access to nonanomeric spiroketals as single diastereomers. acs.org
The biosynthesis of spiroketals in nature also provides inspiration for novel catalytic strategies. Flavin-dependent monooxygenases, for instance, have been identified as key enzymes in the formation of the spiroketal core in natural products like the rubromycins. nih.gov Understanding the mechanism of these enzymes, which control redox states and orchestrate complex bond cleavages, could lead to the development of new biocatalytic approaches for spiroketal synthesis. nih.gov
Sequential catalysis, combining different catalytic systems in a one-pot reaction, is another emerging area. A gold and iridium sequential catalytic system has been used for the enantioselective cascade reaction between racemic 2-(1-hydroxyallyl)phenols and alkynols, providing efficient access to spiroketals with excellent enantioselectivities. nih.gov
Advancements in High-Resolution Spectroscopic and Imaging Techniques
Detailed characterization of the three-dimensional structure of spiroketals is crucial for understanding their properties and function. Advancements in high-resolution spectroscopic and imaging techniques are providing unprecedented insights into the conformation and dynamics of these molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for structural elucidation. Both 1H and 13C NMR are routinely used to determine the connectivity and stereochemistry of spiroketals. nih.govspectrabase.comchemicalbook.comrsc.org Advanced NMR techniques, such as those that exploit spatiospectral correlation, can significantly accelerate data acquisition, enabling high-resolution metabolic imaging. nih.gov
X-ray crystallography provides definitive proof of the solid-state structure of spiroketals, including the precise arrangement of atoms in the crystal lattice. researchgate.net This technique is invaluable for confirming the stereochemistry of newly synthesized compounds.
Mass spectrometry (MS) is another essential tool for characterizing spiroketals, providing information on their molecular weight and fragmentation patterns. mdpi.comacs.org Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful for analyzing complex reaction mixtures and identifying intermediates. bldpharm.com
Synchrotron-based techniques, such as X-ray Absorption Near Edge Structure (XANES) spectroscopy, offer high sensitivity for probing the local molecular environment of specific atoms, which can be useful for characterizing both crystalline and amorphous materials. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Spiroketal Design
The vastness of chemical space presents a significant challenge for the discovery of new molecules with desired properties. youtube.com Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools to navigate this complexity and accelerate the design and synthesis of novel spiroketals. mdpi.comresearchgate.net
Computational chemistry plays a vital role in modern drug discovery, utilizing advanced modeling and simulation to predict molecular properties and interactions. spirochem.comspirochem.comyoutube.com These techniques can be used for virtual screening of compound libraries to identify potential drug candidates, analyze structure-activity relationships, and optimize lead compounds. spirochem.comnih.gov
Machine learning algorithms can also be trained on large datasets of experimental data to identify complex patterns and guide the synthesis of new materials. nih.gov For example, a closed-loop experimental process driven by a Bayesian optimization algorithm has been used to guide the synthesis of complex polyelemental nanomaterials. nih.gov The integration of AI and ML is expected to significantly enhance the efficiency and success rate of discovering and developing new spiroketal-based compounds for a wide range of applications. researchgate.netnih.gov
Development of Novel Functional Materials Based on Spiroketal Architectures
The rigid and well-defined three-dimensional structure of the spiroketal scaffold makes it an attractive building block for the design of novel functional materials. mskcc.org Researchers are exploring the incorporation of spiroketal moieties into polymers and metal-organic frameworks (MOFs) to create materials with unique properties and applications.
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with high porosity and tunable structures, making them promising for applications in gas storage, separation, and catalysis. mdpi.commdpi.com The integration of spiroketal-containing ligands into MOF structures (polyMOFs) could lead to materials with enhanced stability and functionality. researchgate.net Combining MOFs with polymers can create hybrid nanocomposites that leverage the advantages of both components, such as high porosity from the MOF and flexibility from the polymer. mdpi.comnih.govrsc.org These polymer/MOF composites are being investigated for biomedical applications, including drug delivery and imaging. mdpi.comnih.gov
The development of these spiroketal-based materials is still an emerging field, but it holds significant promise for creating advanced materials with tailored properties for a variety of technological applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Phenyl-1,4-dioxaspiro[4.5]decane?
- Methodological Answer : The compound is typically synthesized via cyclization reactions involving ketones and diols. For example, cyclohexanone derivatives can undergo acetal formation with ethylene glycol under acidic catalysis. Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysts. Structural confirmation relies on techniques like H/C NMR and X-ray crystallography (XRD) .
Q. How is the stereochemistry of spirocyclic compounds like this compound confirmed?
- Methodological Answer : XRD is the gold standard for absolute stereochemical assignment, as demonstrated in studies of similar spiro compounds (e.g., (2S)-2-(3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl)ethanoic acid). Complementary methods include optical rotation measurements and chiral HPLC. For intermediates, Mosher ester analysis or NOESY NMR can resolve ambiguities .
Q. What analytical techniques are used to assess purity in spirocyclic derivatives?
- Methodological Answer : High-resolution LC-MS (e.g., using Chromolith or Purospher® columns) detects impurities at <0.1% levels. Differential scanning calorimetry (DSC) monitors thermal stability, while F NMR (if fluorinated analogs exist) ensures absence of regioisomers. Quantitative H NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) validates batch consistency .
Advanced Research Questions
Q. How can reaction conditions be optimized for high-yield synthesis of spirocyclic acetals?
- Methodological Answer : Employ a factorial design approach to screen variables (temperature, catalyst loading, solvent polarity). For instance, a 2 factorial design might test:
| Factor | Low (-1) | High (+1) |
|---|---|---|
| Temp (°C) | 60 | 100 |
| Catalyst (mol%) | 5 | 15 |
| Solvent (ε) | Toluene (2.4) | DMF (37.7) |
| Response surface methodology (RSM) identifies optimal conditions while minimizing side reactions like ring-opening. AI-driven platforms (e.g., COMSOL Multiphysics integrations) enable real-time parameter adjustments . |
Q. How should researchers resolve contradictions between computational predictions and experimental spectroscopic data?
- Methodological Answer : Cross-validate DFT-calculated H chemical shifts (e.g., B3LYP/6-31G*) with experimental NMR. If discrepancies arise (e.g., >0.3 ppm), re-examine conformer populations via variable-temperature NMR or MD simulations. For XRD vs. computational geometries, check for crystal packing effects using Hirshfeld surface analysis .
Q. What strategies mitigate batch-to-batch variability in spirocompound synthesis for pharmacological studies?
- Methodological Answer : Implement process analytical technology (PAT):
- In-line FTIR monitors reaction progress.
- DoE-guided crystallization (anti-solvent addition rate, cooling profiles) controls polymorphism.
- QbD principles define critical quality attributes (CQAs) like enantiomeric excess (>98%) and particle size distribution (D90 <50 µm). Stability studies under ICH guidelines (25°C/60% RH) ensure reproducibility for in vitro assays .
Q. How are spirocyclic scaffolds applied in receptor-targeted drug discovery?
- Methodological Answer : Rigid spirocores enhance selectivity for G-protein-coupled receptors (GPCRs). For example, 8-phenyl-1,3-diazaspiro[4.5]decane derivatives show affinity for serotonin receptors. Key steps:
Molecular docking (AutoDock Vina) to identify binding poses.
SPR biosensors quantify binding kinetics (/).
Metabolic stability assays (hepatic microsomes) prioritize leads.
Recent work on Pfmrk inhibitors highlights scaffold versatility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
